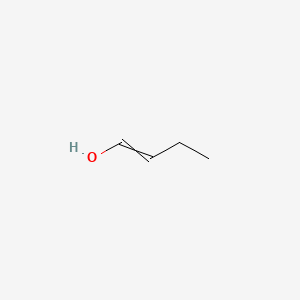

Butenol

Description

Structure

3D Structure

Properties

CAS No. |

57323-59-8 |

|---|---|

Molecular Formula |

C4H8O |

Molecular Weight |

72.11 g/mol |

IUPAC Name |

but-1-en-1-ol |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h3-5H,2H2,1H3 |

InChI Key |

SIIVGPQREKVCOP-UHFFFAOYSA-N |

SMILES |

CCC=CO |

Canonical SMILES |

CCC=CO |

Other CAS No. |

57323-59-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of Butenol: Differences and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of butenol, detailing their distinct chemical and physical properties, analytical characterization, and known biological activities. This document is intended to serve as a valuable resource for professionals in research and development who require a deep understanding of these four-carbon alcohols.

Introduction to this compound Isomers

This compound, with the chemical formula C₄H₉OH, exists as four primary structural isomers: 1-butanol (B46404) (n-butanol), 2-butanol (B46777) (sec-butanol), isobutanol (2-methyl-1-propanol), and tert-butanol (B103910) (2-methyl-2-propanol).[1] These isomers share the same molecular weight but exhibit significant differences in their physical, chemical, and biological properties due to the arrangement of their carbon skeleton and the position of the hydroxyl group.[2] These differences are critical in various applications, from industrial solvents to potential therapeutic agents.[3]

Structural Classifications:

-

Primary Alcohols: 1-Butanol and isobutanol are primary alcohols, where the hydroxyl group is attached to a primary carbon atom.

-

Secondary Alcohol: 2-Butanol is a secondary alcohol, with the hydroxyl group bonded to a secondary carbon.

-

Tertiary Alcohol: Tert-butanol is a tertiary alcohol, characterized by the hydroxyl group's attachment to a tertiary carbon.

The structural variations among these isomers lead to differing degrees of steric hindrance and electronic effects, which in turn influence their reactivity and intermolecular interactions.[4]

Comparative Physical and Spectroscopic Properties

The physical and spectroscopic properties of the this compound isomers are summarized in the tables below, providing a clear comparison of their key characteristics.

Physical Properties

| Property | 1-Butanol (n-Butanol) | 2-Butanol (sec-Butanol) | Isobutanol (2-Methyl-1-propanol) | tert-Butanol (2-Methyl-2-propanol) |

| Melting Point (°C) | -89.8 | -115 | -108 | 25.7 |

| Boiling Point (°C) | 117.7 | 99.5 | 108 | 82.4 |

| Density (g/cm³ at 20°C) | 0.810 | 0.808 | 0.802 | 0.789 |

| Solubility in Water ( g/100 mL at 20°C) | 7.7 | 12.5 | 10.0 | Miscible |

Data compiled from multiple sources.

Spectroscopic Data

¹H NMR Spectroscopy (Chemical Shifts, δ, in ppm)

| Proton Environment | 1-Butanol | 2-Butanol | Isobutanol | tert-Butanol |

| -OH | ~2.5 (variable) | ~2.0 (variable) | ~2.4 (variable) | ~1.8 (variable) |

| H on Cα (C-OH) | 3.6 (t) | 3.8 (m) | 3.4 (d) | - |

| H on Cβ | 1.5 (m) | 1.4 (m) | 1.8 (m) | - |

| H on Cγ | 1.4 (m) | 1.2 (d) | 0.9 (d) | 1.2 (s) |

| H on Cδ | 0.9 (t) | 0.9 (t) | - | - |

Note: Chemical shifts are approximate and can vary with solvent and concentration. Multiplicity is indicated in parentheses (s=singlet, d=doublet, t=triplet, m=multiplet).[5]

Infrared (IR) Spectroscopy (Key Absorption Bands, cm⁻¹)

| Functional Group Vibration | 1-Butanol | 2-Butanol | Isobutanol | tert-Butanol |

| O-H Stretch (broad) | 3330 | 3360 | 3340 | 3350 |

| C-H Stretch (sp³) | 2870-2960 | 2875-2965 | 2870-2960 | 2870-2970 |

| C-O Stretch | 1058 | 1102 | 1043 | 1195 |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[6][7]

Experimental Protocols

Synthesis of tert-Butanol from tert-Butyl Chloride (SN1 Reaction)

This protocol describes the synthesis of tert-butanol via a nucleophilic substitution reaction.

Materials:

-

tert-Butyl chloride

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine 10 mL of tert-butyl chloride and 50 mL of 1 M NaOH solution.

-

Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Wash the organic layer with 20 mL of water, again draining the aqueous layer.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄ to dry the solution.

-

Decant the dried liquid into a round-bottom flask.

-

Purify the tert-butanol by simple distillation, collecting the fraction that boils at 82-83°C.

Separation of this compound Isomers by Gas Chromatography (GC)

This method allows for the qualitative and quantitative analysis of a mixture of this compound isomers.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A nonpolar capillary column (e.g., DB-1 or equivalent).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 120°C at a rate of 10°C/minute.

-

Hold at 120°C for 5 minutes.

-

Procedure:

-

Prepare a standard mixture of the four this compound isomers in a suitable solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the standard mixture into the GC.

-

Record the chromatogram and determine the retention time for each isomer.

-

Prepare the unknown sample in the same solvent.

-

Inject the unknown sample under the same GC conditions.

-

Identify the isomers in the unknown sample by comparing their retention times to those of the standards. The expected elution order is generally tert-butanol, 2-butanol, isobutanol, and 1-butanol.

Biological Activity and Signaling Pathways

Recent research has indicated that this compound isomers can interact with biological systems, including neuronal signaling pathways. Of particular interest is their effect on the γ-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.

Modulation of GABA-A Receptor Signaling

Studies have shown that butanol isomers can potentiate the function of GABA-A receptors.[8] The degree of potentiation varies among the isomers, suggesting a structure-specific interaction with the receptor complex. It is hypothesized that these alcohols bind to a specific site on the receptor, allosterically modulating its response to GABA. This interaction is of significant interest to drug development professionals for its implications in anesthetic and sedative drug design.

The proposed mechanism involves the binding of the this compound isomer to a transmembrane cavity within the GABA-A receptor, which stabilizes the open state of the chloride ion channel, thereby enhancing the inhibitory effect of GABA.[9]

Visualizations

Molecular Structures of this compound Isomers

References

- 1. 1-Butanol synthesis - chemicalbook [chemicalbook.com]

- 2. Sciencemadness Discussion Board - 1-butanol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. homework.study.com [homework.study.com]

- 5. Lu Le Laboratory: Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. TW200604155A - Process for the preparation of 2-butanol - Google Patents [patents.google.com]

- 7. docsity.com [docsity.com]

- 8. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide crosslinking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Buten-1-ol via Crotonaldehyde Reduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-buten-1-ol (crotyl alcohol) through the selective reduction of crotonaldehyde (B89634). The document details various methodologies, including catalytic hydrogenation, hydride reduction, and electrocatalytic reduction, offering a comparative analysis of their efficacy and selectivity. Experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in the selection and implementation of the most suitable synthetic route for their specific applications.

Introduction

The selective reduction of α,β-unsaturated aldehydes, such as crotonaldehyde, to their corresponding unsaturated alcohols is a pivotal transformation in organic synthesis. 2-Buten-1-ol, a key intermediate in the production of fine chemicals, pharmaceuticals, and fragrances, is primarily synthesized through the selective reduction of the carbonyl group in crotonaldehyde while preserving the carbon-carbon double bond. Achieving high selectivity for the desired allylic alcohol over the saturated aldehyde (butanal) or the fully reduced product (1-butanol) remains a significant challenge. This guide explores various advanced methods to achieve this selective transformation, providing detailed experimental insights and comparative data.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the selective reduction of crotonaldehyde. The choice of catalyst, support, and reaction conditions plays a crucial role in determining the selectivity towards 2-buten-1-ol.

Iridium-Based Catalysts

Iridium catalysts, particularly when modified with oxophilic promoters like molybdenum oxide (MoOx) or iron oxide (FeOx), have demonstrated high activity and selectivity for the desired transformation.[1][2]

Table 1: Performance of Iridium-Based Catalysts in Crotonaldehyde Hydrogenation

| Catalyst | Promoter | Reaction Phase | Temperature (°C) | Pressure (MPa) | Crotonaldehyde Conversion (%) | 2-Buten-1-ol Selectivity (%) | Reference |

| Ir/SiO₂ | None | Gas | 80 | 0.1 | ~15 | Low | [1] |

| 3Ir/0.1Fe/SiO₂ | FeOx | Gas | 80 | 0.1 | >95 | ~60 | [1] |

| Ir-MoOx/SiO₂ | MoOx | Liquid | 30 | 0.8 | 43.3 | 95 | [3] |

Experimental Protocol: Gas-Phase Hydrogenation using Ir-FeOx/SiO₂

This protocol is based on the findings for FeOx-promoted Ir/SiO₂ catalysts.[1][2]

Catalyst Preparation (Sequential Impregnation):

-

Impregnate SiO₂ support with an aqueous solution of H₂IrCl₆ to achieve the desired Ir loading (e.g., 3 wt%).

-

Dry the Ir/SiO₂ material at 110°C overnight.

-

Impregnate the dried Ir/SiO₂ with an aqueous solution of Fe(NO₃)₃·9H₂O to achieve the desired Fe loading (e.g., 0.1 wt%).

-

Dry the resulting material at 110°C overnight.

-

Calcine the catalyst in air at 400°C for 3 hours.

-

Reduce the catalyst in a stream of H₂ at 300°C for 2 hours prior to the reaction.

Hydrogenation Reaction:

-

Pack a fixed-bed reactor with the prepared Ir-FeOx/SiO₂ catalyst.

-

Introduce a gas stream of crotonaldehyde (e.g., 1.5 kPa) and H₂ (e.g., 50 kPa), balanced with an inert gas like He, over the catalyst bed.

-

Maintain the reactor temperature at 80°C and atmospheric pressure.

-

Monitor the reaction products using an online gas chromatograph (GC).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Great improvement on the selective hydrogenation of crotonaldehyde over CrOx- and FeOx-promoted Ir/SiO2 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Liquid Phase Catalytic Transfer Hydrogenation of Crotonaldehyde over ReOx-Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 3-Buten-1-ol: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 3-buten-1-ol (B139374), a volatile organic compound with a growing area of interest. This document details its known natural sources, explores its proposed biosynthetic pathways, and provides detailed experimental protocols for its identification and quantification.

Natural Occurrence of 3-Buten-1-ol

3-Buten-1-ol has been identified as a naturally occurring volatile compound in a limited number of biological sources, primarily within the plant kingdom. Its presence is most notably documented in rapeseed oil (Brassica napus), where it contributes to the overall volatile profile.[1] The compound is often detected as part of the complex mixture of volatiles released upon tissue disruption of various Brassicaceae vegetables.[2][3][4] While its specific biological role in these plants is not yet fully elucidated, it is likely involved in plant-insect interactions or as a byproduct of lipid oxidation. The related compound, 3-methyl-3-buten-1-ol (B123568) (isoprenol), has a broader documented natural occurrence, being found in organisms such as the beetle Ips cembrae and the plant Bistorta manshuriensis.[5]

The following table summarizes the known natural occurrences of 3-buten-1-ol and related unsaturated alcohols. Due to a lack of extensive quantitative studies, this table focuses on the sources and the methods used for identification.

| Compound | Natural Source | Method of Identification | Reference |

| 3-Buten-1-ol | Rapeseed Oil (Brassica napus) | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [1][6][7] |

| 3-Buten-1-ol | Various Brassicaceae vegetables | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [2][3][4][8] |

| 3-Methyl-3-buten-1-ol (Isoprenol) | Ips cembrae (Pine engraver beetle) | Not specified in abstract | [5] |

| 3-Methyl-3-buten-1-ol (Isoprenol) | Bistorta manshuriensis (a flowering plant) | Not specified in abstract | [5] |

| (Z)-3-Hexen-1-ol | Various plants (Green Leaf Volatile) | Gas Chromatography-Mass Spectrometry (GC-MS) | [8][9] |

| 1-Octen-3-ol | Fungi (e.g., Aspergillus, Penicillium) and various plants | Gas Chromatography-Mass Spectrometry (GC-MS) | [10][11] |

Biosynthesis of 3-Buten-1-ol

The natural biosynthetic pathway of 3-buten-1-ol has not been definitively established in any organism. However, a plausible enzymatic pathway has been proposed and patented, which suggests a two-step conversion from a CoA-activated precursor.

Proposed Enzymatic Pathway

A patented process describes the enzymatic synthesis of 3-buten-1-ol from vinylacetyl-CoA (also known as 3-butenoyl-CoA).[12] This pathway involves two key enzymatic reactions:

-

Reduction of Vinylacetyl-CoA: An aldehyde dehydrogenase, particularly an acylating or acetylating aldehyde dehydrogenase, catalyzes the reduction of vinylacetyl-CoA to vinylacetaldehyde (3-butenal).[12]

-

Reduction of Vinylacetaldehyde: An alcohol dehydrogenase then reduces vinylacetaldehyde to 3-buten-1-ol.[12]

This proposed pathway is analogous to other known pathways for the biosynthesis of short-chain alcohols in various organisms.

Context from Related Pathways

While the specific pathway for 3-buten-1-ol remains to be confirmed in nature, the biosynthesis of other unsaturated alcohols is well-characterized. For instance, C6 "green leaf volatiles" like (Z)-3-hexen-1-ol are produced via the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of fatty acids.[13] It is plausible that the biosynthesis of 3-buten-1-ol could involve a similar fatty acid degradation pathway, although further research is required to confirm this. The formation of fatty alcohols in plants is generally catalyzed by fatty acyl-CoA reductases (FARs).[14]

Experimental Protocols

The identification and quantification of 3-buten-1-ol from natural sources typically involve the analysis of the volatile fraction of a sample. Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique.

General Protocol for HS-SPME-GC-MS Analysis of 3-Buten-1-ol in Plant Material

This protocol provides a general methodology for the extraction and analysis of 3-buten-1-ol from a plant matrix, such as rapeseed leaves or seeds.

1. Sample Preparation:

-

Weigh a precise amount of fresh plant material (e.g., 1-5 g) and place it into a headspace vial (e.g., 20 mL).

-

To simulate wounding and induce the release of volatiles, the tissue can be flash-frozen in liquid nitrogen and then ground to a fine powder.

-

Optionally, add a saturated solution of sodium chloride to the vial to improve the release of volatile compounds from the matrix.

-

Add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Seal the headspace vial.

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the vial for a defined time (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the GC-MS system to desorb the analytes onto the analytical column.

-

Gas Chromatography:

-

Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 350.

-

Identification: Identify 3-buten-1-ol by comparing its mass spectrum and retention time with that of an authentic standard. The NIST Mass Spectrometry Data Center provides reference spectra.

-

Quantification: Quantify the amount of 3-buten-1-ol by comparing its peak area to that of the internal standard.

-

Conclusion

3-buten-1-ol is a naturally occurring volatile compound with a confirmed presence in the Brassicaceae family, particularly in rapeseed. While its full distribution in nature and its specific biological functions are still under investigation, a plausible enzymatic pathway for its biosynthesis has been proposed. The analytical methodologies for its detection and quantification are well-established, relying on sensitive techniques such as HS-SPME-GC-MS. Further research is needed to uncover the genetic and enzymatic basis of its natural production and to explore its potential applications in various fields, including flavor and fragrance chemistry, and as a semiochemical in agriculture. This guide provides a foundational understanding for researchers and professionals seeking to delve into the science of this intriguing molecule.

References

- 1. 3-buten-1-ol, 627-27-0 [thegoodscentscompany.com]

- 2. Characterization of Plant Volatiles Reveals Distinct Metabolic Profiles and Pathways among 12 Brassicaceae Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Volatilome Signature of Various Brassicaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Volatile Compounds of Selected Raw and Cooked Brassica Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methyl-3-buten-1-ol | C5H10O | CID 12988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Validation of a headspace trap gas chromatography and mass spectrometry method for the quantitative analysis of volatile compounds from degraded rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.thea.ie [research.thea.ie]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Qualitative identification of volatile metabolites from two fungi and three bacteria species cultivated on two media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fungal volatiles as indicators of food and feeds spoilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP3026118A1 - Enzymatic process for producing 3-butenal and 3-buten-1-ol - Google Patents [patents.google.com]

- 13. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-buten-2-ol (B146109). The information presented herein is intended to support research, development, and quality control activities where the precise identification and structural elucidation of this molecule are critical. This document includes tabulated spectral data, detailed experimental protocols, and a visual representation of the molecular structure and proton relationships.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 3-buten-2-ol, recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of 3-buten-2-ol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 5.90 | ddd | 17.3, 10.5, 5.8 | 1H | H-3 |

| 5.21 | d | 17.3 | 1H | H-4 (trans) |

| 5.07 | d | 10.5 | 1H | H-4 (cis) |

| 4.29 | m | - | 1H | H-2 |

| 2.06 | s (broad) | - | 1H | OH |

| 1.28 | d | 6.5 | 3H | H-1 |

ddd: doublet of doublet of doublets, d: doublet, m: multiplet, s: singlet

Table 2: ¹³C NMR Spectral Data of 3-buten-2-ol

| Chemical Shift (δ) ppm | Carbon Assignment |

| 141.0 | C-3 |

| 114.2 | C-4 |

| 68.8 | C-2 |

| 23.1 | C-1 |

Experimental Protocols

The NMR spectra were acquired using a standardized protocol to ensure data accuracy and reproducibility.

Sample Preparation: A solution of 3-buten-2-ol was prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: Bruker Avance 400 or equivalent

-

Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 9.5 µs

-

Acquisition Time: 3.98 s

-

Spectral Width: 8254 Hz

¹³C NMR Spectroscopy:

-

Spectrometer: Bruker Avance 400 or equivalent

-

Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 256

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1.3 s

-

Spectral Width: 23810 Hz

Data Analysis and Interpretation

The ¹H NMR spectrum of 3-buten-2-ol displays characteristic signals for a terminal vinyl group and a secondary alcohol. The proton at the double bond (H-3) appears as a doublet of doublet of doublets due to coupling with the two geminal protons (H-4 cis and trans) and the vicinal proton (H-2). The two terminal vinyl protons (H-4) are diastereotopic and show distinct chemical shifts and coupling constants. The methine proton (H-2) adjacent to the hydroxyl group is observed as a multiplet. The methyl protons (H-1) appear as a doublet due to coupling with the H-2 proton. The hydroxyl proton signal is a broad singlet, indicating exchange with residual water or self-exchange.

The ¹³C NMR spectrum shows four distinct signals, corresponding to the four carbon atoms in the molecule. The two sp² hybridized carbons of the vinyl group are observed at 141.0 ppm (C-3) and 114.2 ppm (C-4). The carbon bearing the hydroxyl group (C-2) is found at 68.8 ppm, and the methyl carbon (C-1) is at 23.1 ppm.

Visualization of 3-buten-2-ol Structure and ¹H NMR Couplings

The following diagram illustrates the molecular structure of 3-buten-2-ol and the key proton-proton coupling interactions observed in the ¹H NMR spectrum.

Caption: Structure of 3-buten-2-ol with ¹H NMR chemical shifts and key coupling constants.

An In-depth Technical Guide to the Thermodynamic Stability of Butenol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comparative analysis of the thermodynamic stability of butenol isomers. Due to the relative scarcity of comprehensive experimental thermodynamic data for all this compound isomers, this guide synthesizes available experimental values and provides context through comparison with related compounds and theoretical principles. This document is intended to serve as a foundational resource for professionals in chemistry and drug development who require an understanding of the energetic landscapes of these unsaturated alcohols.

Introduction to this compound Isomers

Butenols are unsaturated alcohols with the chemical formula C₄H₈O. Their structure, featuring both a double bond and a hydroxyl group, gives rise to several constitutional and geometric isomers, each with distinct chemical and physical properties. The thermodynamic stability of these isomers is a critical factor in determining their relative abundance at equilibrium and their potential energy release upon reaction, which are key considerations in chemical synthesis and metabolic pathways.

The principal isomers of this compound include:

-

But-1-en-3-ol

-

But-2-en-1-ol (existing as cis and trans geometric isomers, commonly known as crotyl alcohol)

-

But-3-en-1-ol (also known as vinyl carbinol)

-

2-Methylpropen-1-ol (isobutylene glycol)

The position of the double bond and the hydroxyl group, as well as the carbon skeleton's geometry, significantly influences the molecule's overall stability.

Data Presentation: Thermodynamic Properties

The following table summarizes the available experimental data for the gas-phase standard enthalpy of formation (ΔHf°) for select this compound isomers. A lower (more negative) enthalpy of formation indicates greater thermodynamic stability.

| Isomer | Structure | ΔHf° (gas, 298.15 K) in kJ/mol | Data Source |

| 3-Buten-1-ol (B139374) | CH₂=CHCH₂CH₂OH | -147.3 ± 1.8 | [1] |

Experimental Protocols

The determination of the standard enthalpy of formation for organic compounds like this compound isomers is a meticulous process that can be approached through various experimental and computational methods.

Experimental Determination via Combustion Calorimetry

A primary experimental method for determining the enthalpy of formation of a combustible compound is through bomb calorimetry. The standard enthalpy of combustion (ΔHc°) is measured, and then the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law.

Workflow for Combustion Calorimetry:

-

Sample Preparation: A precisely weighed sample of the this compound isomer is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

-

Calculation of Heat of Combustion: The heat of combustion is calculated using the temperature change, the mass of the sample, and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using the following relationship derived from Hess's Law:

ΔHf°(compound) = ΣΔHf°(products) - ΔHc°

Where the standard enthalpies of formation of the products (CO₂ and H₂O) are well-established.

Computational Chemistry Methods

Due to the challenges in obtaining experimental data for all isomers, computational chemistry plays a crucial role in predicting their thermodynamic properties.

Typical Computational Workflow:

-

Structure Optimization: The geometry of each this compound isomer is optimized to find its lowest energy conformation using quantum mechanical methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: High-level single-point energy calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often performed on the optimized geometries to obtain highly accurate electronic energies.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then calculated using atomization or isodesmic reaction schemes, which help to reduce systematic errors in the calculations.

Mandatory Visualization

The following diagram illustrates the logical relationship between the known thermodynamic stability of 3-buten-1-ol and a hypothetical representation of other isomers based on general chemical principles.

Caption: Relative thermodynamic stability of this compound isomers.

Conclusion

The thermodynamic stability of this compound isomers is a nuanced subject with limited comprehensive experimental data. The available data for 3-buten-1-ol provides a valuable benchmark. General principles of organic chemistry suggest that conjugated systems and reduced steric hindrance, as would be expected in trans-2-buten-1-ol, contribute to greater stability. Conversely, steric strain in cis-isomers and the electronic effects of the hydroxyl group's position can lead to lower stability. For a complete and precise understanding, further experimental work or high-level computational studies are necessary to establish the full thermodynamic landscape of all this compound isomers. This guide provides a framework for understanding the key factors influencing their stability and the methodologies used to determine these critical parameters.

References

An In-depth Technical Guide to the Toxicology and Safe Handling of Butenol

For researchers, scientists, and drug development professionals, a comprehensive understanding of the toxicological properties and safe handling procedures of chemical reagents is paramount. This guide provides an in-depth analysis of butenol, a group of unsaturated alcohols with various industrial and research applications. This document outlines the toxicology of this compound isomers, details experimental protocols for toxicity assessment, and establishes clear guidelines for safe handling to minimize occupational exposure and ensure laboratory safety.

Toxicological Profile of this compound Isomers

This compound (C4H7OH) exists in several isomeric forms, each exhibiting unique toxicological characteristics. The primary isomers of concern include 2-buten-1-ol (crotyl alcohol), 3-buten-2-ol, and 3-buten-1-ol. Their toxicity is primarily attributed to their metabolic conversion to highly reactive and toxic aldehydes.

Acute Toxicity Data

The acute toxicity of this compound isomers is summarized in the table below. The data, presented as LD50 (median lethal dose) and LC50 (median lethal concentration) values, have been compiled from various toxicological studies on rats and rabbits.

| Chemical Name | CAS Number | Route of Exposure | Species | LD50/LC50 | GHS Classification |

| 2-Buten-1-ol (Crotyl alcohol) | 6117-91-5 | Oral | Rat | 793 mg/kg | Acute Toxicity 4 (H302), Skin Irritation 2 (H315), Eye Irritation 2 (H319), Flammable Liquid 3 (H226) |

| Dermal | Rabbit | 1084 mg/kg | Acute Toxicity 4 (H312) | ||

| Inhalation | Rat | 2000 ppm (4h) | Acute Toxicity 4 (H332) | ||

| 3-Buten-2-ol | 598-32-3 | Oral | - | Harmful if swallowed | Acute Toxicity 4 (H302), Skin Irritation 2 (H315), Serious Eye Damage 1 (H318), Flammable Liquid 2 (H225) |

| Dermal | - | Harmful in contact with skin | Acute Toxicity 4 (H312) | ||

| Inhalation | - | Harmful if inhaled | Acute Toxicity 4 (H332), STOT SE 3 (H335) | ||

| 2-Methyl-3-buten-2-ol | 115-18-4 | Oral | Rat | 1800 mg/kg | Acute Toxicity 4 (H302), Skin Irritation 2 (H315), Serious Eye Irritation 2 (H319), Flammable Liquid 2 (H225) |

| Dermal | Rabbit | >2000 mg/kg | - | ||

| Inhalation | Rat | >21.2 mg/L (4h) | - | ||

| Butan-1-ol | 71-36-3 | Oral | Rat | 790 mg/kg | Flammable Liquid 3 (H226), Acute Toxicity 4 (H302), Skin Irritation 2 (H315), Serious Eye Damage 1 (H318), STOT SE 3 (H335, H336) |

| Dermal | Rabbit | 3400 mg/kg | - | ||

| Inhalation | Rat | 8000 mg/L (4h) | - |

Note: The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are based on available data and may vary by jurisdiction.

Mechanism of Toxicity: The Case of Crotyl Alcohol

A primary mechanism of this compound toxicity involves its metabolic bioactivation. For instance, crotyl alcohol (2-buten-1-ol) is oxidized in the liver by alcohol dehydrogenase to its corresponding aldehyde, crotonaldehyde (B89634).[1] Crotonaldehyde is a highly reactive α,β-unsaturated aldehyde known for its cytotoxic and genotoxic effects.

The toxicity of crotonaldehyde is mediated through multiple pathways:

-

Oxidative Stress: Crotonaldehyde induces the generation of reactive oxygen species (ROS) and depletes intracellular glutathione (B108866) levels, leading to oxidative stress and cellular damage.[2][3]

-

Apoptosis: It can trigger caspase-dependent apoptosis, a form of programmed cell death, in various cell types, including human bronchial epithelial cells.[2][4] This process involves the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases 9 and 3/7.[2]

-

Autophagy: Crotonaldehyde can also induce autophagy-mediated cytotoxicity.[5] This involves the downregulation of the PI3K pathway and the activation of AMPK and MAPK signaling pathways.[5]

The following diagram illustrates the signaling pathways involved in crotonaldehyde-induced cytotoxicity.

References

- 1. agilent.com [agilent.com]

- 2. Crotonaldehyde induces oxidative stress and caspase-dependent apoptosis in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Crotonaldehyde induces autophagy-mediated cytotoxicity in human bronchial epithelial cells via PI3K, AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

microbial degradation pathways of butenol in wastewater

An In-depth Technical Guide to the Microbial Degradation Pathways of Butenol in Wastewater

Authored for: Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Executive Summary

This compound, an unsaturated alcohol, can be present in various industrial wastewater streams. Understanding its fate in biological treatment systems is crucial for environmental management and regulatory compliance. This technical guide provides a comprehensive overview of the microbial degradation of this compound. Due to the limited direct research on this compound, this document presents putative degradation pathways extrapolated from studies on analogous compounds, particularly its saturated counterpart, butanol, and other short-chain unsaturated alcohols. This guide summarizes the key microorganisms and enzymes involved, presents quantitative kinetic data from related compounds for comparative analysis, and offers detailed experimental protocols for future research in this area.

Putative Microbial Degradation Pathways of this compound

While specific pathways for this compound are not extensively documented, the principles of microbial metabolism of alcohols and unsaturated organic compounds allow for the postulation of likely degradation routes. The primary mechanism is expected to be aerobic oxidation.

A common isomer, 2-buten-1-ol (crotyl alcohol), likely undergoes initial oxidation at the alcohol group, a reaction catalyzed by alcohol dehydrogenase, to form the corresponding aldehyde, 2-butenal (crotonaldehyde)[1]. This is subsequently oxidized by aldehyde dehydrogenase to 2-butenoic acid (crotonic acid). This intermediate can then be converted to crotonyl-CoA, which enters the β-oxidation pathway, a central metabolic route for fatty acids, ultimately yielding acetyl-CoA. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to CO₂ and H₂O.

Another possibility involves enzymatic action on the double bond, as observed in the degradation of other unsaturated tertiary alcohols like 2-methyl-3-buten-2-ol, which is initiated by a desaturase enzyme[2]. A similar monooxygenase or dioxygenase could potentially hydroxylate the double bond of this compound, leading to a diol intermediate that is further metabolized.

Caption: Putative aerobic degradation pathway of 2-buten-1-ol.

Key Microorganisms and Enzymes

A variety of microorganisms are capable of degrading short-chain alcohols and related volatile organic compounds (VOCs). While specific this compound-degrading strains are not yet identified, bacteria from genera such as Pseudomonas, Hydrogenophaga, and Gordonia have been shown to degrade butanols and similar compounds like 2-butoxyethanol[3][4]. Fungi, particularly white-rot fungi like Pleurotus ostreatus, are also known for their ability to degrade a wide range of organic pollutants, including phenols and other aromatic compounds, through the action of extracellular enzymes[5].

The key enzymes initiating the degradation of alcohols are:

-

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the initial oxidation of alcohols to their corresponding aldehydes[1][6]. Many bacteria possess significant ADH activity.

-

Aldehyde Dehydrogenases (ALDHs): Following the initial oxidation, ALDHs catalyze the further oxidation of aldehydes to carboxylic acids[6].

-

Monooxygenases and Desaturases: These enzymes are crucial for attacking stable chemical structures. In the context of this compound, they could be involved in hydroxylating or saturating the carbon-carbon double bond, facilitating further degradation[2][7].

Quantitative Data on Biodegradation of Related Alcohols

Table 1: Aerobic Biodegradation of Iso-Butanol

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Maximum Utilization Rate | 2.3 ± 0.1 x 10⁻⁷ µmol cell⁻¹ h⁻¹ | Aerobic microcosms with groundwater and sediment at 15°C. | [8] |

| Half Saturation Constant (Kₛ) | 610 ± 54 µM | Aerobic microcosms with groundwater and sediment at 15°C. | [8] |

| Degradation Time (Low Conc.) | Complete within 7 days | Initial concentration: 68 µM. | [8] |

| Degradation Time (High Conc.) | Complete within 23 days | Initial concentration: 3400 µM. |[8] |

Table 2: Anaerobic Biodegradation of Iso-Butanol

| Condition | Apparent First-Order Rate Constant (d⁻¹) | Notes | Reference |

|---|---|---|---|

| Nitrate-Reducing | ~0.2 | Fastest degradation rate observed. | [9] |

| Sulfate-Reducing | ~0.02 | Initial rate was slow but increased over time. | [9] |

| Methanogenic | Not specified | Similar degradation timeframe to ethanol (B145695). |[9] |

Table 3: Toxicity and Biodegradation Limits for n-Butanol

| Parameter | Concentration (mg/L) | Observation | Reference |

|---|---|---|---|

| Biodegradation Threshold | 68 | Concentrations above this showed a lag phase. | [10] |

| Complete Toxicity | >228 | No significant biological oxygen demand (BOD) observed. |[10] |

Experimental Protocols

Investigating the microbial degradation of this compound requires a systematic experimental approach. A microcosm study is a standard and effective method for this purpose.

Protocol for a Wastewater Microcosm Study

This protocol outlines the steps to assess the biodegradability of this compound using microorganisms from a wastewater source.

Objective: To determine the rate of this compound biodegradation and identify intermediate metabolites.

Materials:

-

Wastewater sample (e.g., from an industrial treatment plant)

-

Sterile glass serum bottles (160 mL) with Teflon-lined septa and aluminum crimp caps

-

This compound stock solution (analytical grade)

-

Mineral salts medium (optional, for nutrient enrichment)

-

Sodium azide (B81097) (NaN₃) or mercuric chloride (HgCl₂) for sterile controls

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Syringes for liquid and gas sampling

-

Incubator shaker

Procedure:

-

Preparation of Microcosms:

-

Collect a fresh wastewater sample. If the biomass concentration is low, it can be centrifuged and resuspended in a smaller volume of filtered wastewater or mineral medium.

-

Dispense 100 mL of the wastewater into each serum bottle.

-

Prepare at least three types of microcosms in triplicate:

-

Live Microcosms: Wastewater + this compound.

-

Sterile Controls: Wastewater + this compound + Sterilizing Agent (e.g., 0.05% NaN₃) to distinguish between biological and abiotic degradation.

-

Volatilization Control: Sterile water/medium + this compound (no microorganisms) to account for losses due to volatilization.

-

-

-

Spiking and Incubation:

-

Spike the microcosms with this compound to a final concentration relevant to industrial wastewater (e.g., 10-100 mg/L).

-

Immediately seal the bottles with septa and crimp caps.

-

Place the microcosms in an incubator shaker at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

-

Sampling and Analysis:

-

At regular time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), sacrifice one triplicate from each set for analysis.

-

Aqueous Phase Analysis: Withdraw a liquid sample (e.g., 1 mL) using a syringe. The sample may need to be centrifuged or filtered to remove biomass. Prepare the sample for analysis via liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by GC-MS analysis to quantify the remaining this compound and identify any intermediate products.[11]

-

Headspace Analysis (for VOCs): If volatile intermediates are expected, analyze the headspace by withdrawing a gas sample (e.g., 100 µL) with a gas-tight syringe and injecting it directly into the GC-MS.

-

-

Data Interpretation:

-

Plot the concentration of this compound over time for all microcosm sets.

-

Calculate the biodegradation rate by subtracting the concentration decrease in the sterile controls from the decrease in the live microcosms.

-

Identify and track the concentration of any metabolites that appear and subsequently disappear over the course of the experiment.

-

Caption: General experimental workflow for a this compound microcosm study.

Analytical Methods

The accurate quantification of this compound and its degradation products is critical.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile organic compounds like this compound.[12] A sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification and quantification.[13]

-

Sample Preparation: For aqueous samples, a pre-concentration step is often necessary to reach the detection limits of the instrument. Solid-phase extraction (SPE) is a common and effective technique for this purpose.[11]

-

High-Performance Liquid Chromatography (HPLC): For non-volatile, more polar metabolites (like carboxylic acids), HPLC coupled with a UV or MS detector can be employed.

Conclusion and Future Directions

The microbial degradation of this compound in wastewater is an understudied area. Based on the metabolism of analogous saturated and unsaturated alcohols, it is likely that this compound is biodegradable under both aerobic and anaerobic conditions. The most probable aerobic pathway involves the oxidation of the alcohol group to a carboxylic acid, followed by entry into central metabolic pathways.

Future research should focus on:

-

Isolation and characterization of this compound-degrading microbial strains from contaminated environments.

-

Elucidation of the specific degradation pathways using labeled isotopes and metabolite analysis.

-

Identification and characterization of the key enzymes involved through genetic and proteomic studies.

-

Determination of the biodegradation kinetics of different this compound isomers under various environmental conditions (e.g., varying pH, temperature, and nutrient levels).

This guide provides a foundational framework for researchers to begin investigating the microbial degradation of this compound, leveraging existing knowledge of related compounds to design robust and effective studies.

References

- 1. Oxidative bioactivation of crotyl alcohol to the toxic endogenous aldehyde crotonaldehyde: association of protein carbonylation with toxicity in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of 2-butoxyethanol degrading bacterial strains [ouci.dntb.gov.ua]

- 5. Edible fungus degrade bisphenol A with no harmful effect on its fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial metabolism of ethanol and acetaldehyde and clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation of Volatile Organic Compounds and Their Effects on Biodegradability under Co-Existing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aerobic biodegradation of iso-butanol and ethanol and their relative effects on BTEX biodegradation in aquifer materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anaerobic biodegradation of iso-butanol and ethanol and their relative effects on BTEX biodegradation in aquifer materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Volatile organic compound - Wikipedia [en.wikipedia.org]

- 13. The challenge of wastewater analysis: how to reliably monitor water contaminants - InnovEOX [innoveox.eu]

An In-depth Technical Guide to the Electrophilic Addition Reaction Mechanisms of Butenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing electrophilic addition reactions of butenol isomers, specifically focusing on 2-buten-1-ol and 3-buten-1-ol. The interplay of the double bond and the hydroxyl group in these molecules leads to diverse and often complex reaction pathways, including resonance stabilization, rearrangements, and intramolecular cyclization. This document details the mechanistic pathways, summarizes available quantitative data, and provides illustrative experimental protocols for key transformations.

Electrophilic Addition to 2-Buten-1-ol

The presence of a hydroxyl group allylic to the double bond in 2-buten-1-ol significantly influences the outcome of electrophilic addition reactions. The reaction with hydrogen halides, such as hydrobromic acid (HBr), proceeds through a resonance-stabilized allylic carbocation, leading to the formation of a mixture of products.

Hydrobromination of 2-Buten-1-ol

The reaction of 2-buten-1-ol with HBr results in the formation of two primary products: 1-bromobut-2-ene and 3-bromobut-1-ene. The mechanism involves the initial protonation of the hydroxyl group, followed by the departure of a water molecule to form a resonance-stabilized allylic carbocation. Nucleophilic attack by the bromide ion on the two resonance contributors of the carbocation yields the product mixture.[1]

Mechanism Pathway:

References

A Historical Overview of Butenol in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenol, an unsaturated four-carbon alcohol with the chemical formula C₄H₈O, has played a noteworthy role in the historical development of organic chemistry. Its isomers, each possessing a unique structural arrangement of the double bond and hydroxyl group, have distinct chemical properties and have been instrumental in the advancement of synthetic methodologies. This technical guide provides a comprehensive historical overview of the key this compound isomers—2-buten-1-ol (crotyl alcohol), 3-buten-1-ol (B139374), and 1-buten-3-ol—covering their discovery, the evolution of their synthesis, characteristic reactions, and applications, particularly in the realm of pharmaceuticals.

The this compound Isomers: A Structural Overview

The three primary isomers of this compound, differing in the positions of the hydroxyl group and the carbon-carbon double bond, are:

-

2-Buten-1-ol (Crotyl Alcohol): Exists as cis and trans stereoisomers.

-

3-Buten-1-ol: A primary alcohol with a terminal double bond.

-

1-Buten-3-ol: A secondary alcohol with an internal double bond.

The distinct placement of the functional groups in these isomers leads to significant differences in their reactivity and synthetic utility.

2-Buten-1-ol (Crotyl Alcohol): A Historical Perspective

Discovery and Early Synthesis:

The history of 2-buten-1-ol, commonly known as crotyl alcohol, is closely tied to the study of crotonaldehyde. Early methods for its preparation involved the reduction of crotonaldehyde.[1] This unsaturated alcohol is a colorless liquid, moderately soluble in water and miscible with many organic solvents.[2] It exists as a mixture of two geometric isomers, cis and trans.[2]

Evolution of Synthetic Methodologies:

Historically, the primary route to crotyl alcohol has been the selective hydrogenation of crotonaldehyde.[2] Over the years, various catalytic systems have been developed to improve the selectivity of this transformation, minimizing the over-reduction to butanol.

A significant development in this compound chemistry is the isomerization of 3-buten-1-ol to the thermodynamically more stable 2-buten-1-ol. This process can be catalyzed by palladium complexes.

3-Buten-1-ol: A Versatile Synthetic Building Block

Discovery and Synthesis:

3-Buten-1-ol, a primary alcohol with a terminal double bond, has become a valuable intermediate in modern organic synthesis due to its versatile reactivity.[2] One of the earliest and most important methods for its synthesis is the selective hydrogenation of 3-butyn-1-ol (B147353).[3] This method offers a straightforward route to 3-buten-1-ol with good yields.[3] Another industrially relevant synthesis involves the dehydration of 1,4-butanediol.[4]

Key Reactions and Applications:

The presence of both a hydroxyl group and a terminal alkene allows for a wide range of chemical transformations. The double bond can participate in reactions such as halogenation, hydroboration, and Diels-Alder cycloadditions.[2] The hydroxyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers and esters.[2]

This dual functionality makes 3-buten-1-ol a crucial starting material in the synthesis of various pharmaceuticals. For instance, it is a key intermediate in the production of the antihistamine Fexofenadine.

1-Buten-3-ol: The Less Explored Isomer

Information regarding the history and synthesis of 1-buten-3-ol is less documented compared to its isomers. As a secondary alcohol, its reactivity differs from the primary alcohols, 2-buten-1-ol and 3-buten-1-ol.

Synthesis:

One potential synthetic route to 1-buten-3-ol is through the reaction of a vinyl Grignard reagent with acetaldehyde. This reaction would directly form the desired carbon skeleton and introduce the hydroxyl group at the C3 position.

Quantitative Data of this compound Isomers

For ease of comparison, the following table summarizes key physical properties of the this compound isomers.

| Property | 2-Buten-1-ol (Crotyl Alcohol) | 3-Buten-1-ol | 1-Buten-3-ol |

| Molecular Formula | C₄H₈O | C₄H₈O | C₄H₈O |

| Molar Mass | 72.11 g/mol | 72.11 g/mol | 72.11 g/mol |

| Boiling Point | 121.2 °C (trans)[2] | 112-114 °C[4] | Not readily available |

| Density | 0.8454 g/cm³ (trans)[2] | 0.838 g/mL at 25 °C[4] | Not readily available |

| CAS Number | 504-61-0 (mixture of isomers) | 627-27-0 | 598-32-3 |

Key Experimental Protocols

Synthesis of 3-Buten-1-ol via Hydrogenation of 3-Butyn-1-ol

This procedure is based on the general method described in patent literature.[3]

Materials:

-

3-butyn-1-ol

-

Ethanol (B145695) (solvent)

-

Raney Nickel catalyst

-

Hydrogen gas

-

Autoclave

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

In a 1-liter autoclave, charge 100g of 3-butyn-1-ol and 400ml of ethanol.

-

Add 2g of Raney Nickel catalyst to the mixture.

-

Purge the autoclave with nitrogen gas for 15 minutes.

-

Heat the mixture to 50 °C under insulation.

-

Introduce hydrogen gas into the autoclave, maintaining a pressure of 1.0 MPa.

-

Monitor the reaction progress by taking samples periodically and analyzing them by GC.

-

The reaction is considered complete when the concentration of the starting material, 3-butyn-1-ol, is less than 1% by mass.

-

After the reaction is complete, filter the mixture to recover the catalyst.

-

The filtrate is subjected to fractional distillation to first recover the ethanol solvent and then to purify the 3-buten-1-ol product.

Yield: Approximately 88.7% with a purity of 98.3%.[3]

Signaling Pathways and Logical Relationships

The synthesis of this compound isomers and their subsequent reactions can be visualized as a network of interconnected chemical transformations. These relationships are crucial for designing synthetic routes to more complex molecules.

Caption: Synthetic pathways to this compound isomers and key reactions of 3-buten-1-ol.

Conclusion

The butenols, a family of unsaturated alcohols, have a rich history in organic chemistry. From the early preparations of crotyl alcohol to the development of versatile synthetic routes for 3-buten-1-ol, these compounds have served as important intermediates and tools for methodological advancements. Their unique combination of functional groups continues to make them valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and other fine chemicals. Further exploration into the chemistry of the less-studied 1-buten-3-ol isomer may yet unveil new and valuable synthetic applications.

References

The Versatile Role of Butenol and Its Derivatives in Modern Polymer Synthesis: A Technical Guide

Abstract

Butenol and its derivatives are emerging as valuable building blocks in the synthesis of a diverse range of polymers with tailored properties. This technical guide provides an in-depth exploration of the applications of this compound-related compounds in polymer chemistry, with a focus on their role in producing commercially significant materials. We delve into the synthesis of well-established polymers such as Poly(vinyl butyral) (PVB) and biodegradable polyesters from β-butyrolactone, alongside innovative applications in coatings and specialty copolymers. This document offers detailed experimental protocols, quantitative data on polymer properties, and mechanistic insights through signaling pathway and workflow diagrams, serving as a comprehensive resource for professionals in polymer science and drug development.

Introduction to this compound and its Isomers

This compound, a four-carbon unsaturated alcohol, exists in several isomeric forms, with the position of the double bond and the hydroxyl group dictating its reactivity and potential as a monomer. The most common isomers include 2-buten-1-ol (crotyl alcohol) and 3-buten-1-ol. While the direct homopolymerization of this compound via radical or ionic mechanisms is not extensively reported in the literature, its derivatives have been successfully employed in various polymerization techniques, leading to polymers with a wide array of applications. This guide will focus on the key areas where this compound-derived structures are integral to polymer synthesis.

Poly(vinyl butyral) (PVB): A Key Application of Butanal

Poly(vinyl butyral) (PVB) is a prominent resin synthesized through the reaction of polyvinyl alcohol (PVA) with butyraldehyde (B50154), a derivative of butanol. PVB is widely recognized for its excellent optical clarity, adhesion, and toughness, making it a critical component in laminated safety glass for automotive and architectural applications.

Synthesis of Poly(vinyl butyral)

The synthesis of PVB is an acetalization reaction where two adjacent hydroxyl groups on a PVA chain react with a molecule of butyraldehyde in the presence of an acid catalyst to form a cyclic acetal (B89532) structure. The reaction is typically carried out in a solvent and can be controlled to achieve a specific degree of acetalization, which in turn influences the final properties of the resin.

Experimental Protocol: Synthesis of Poly(vinyl butyral) via Precipitation Method

-

Dissolution of PVA: Dissolve polyvinyl alcohol (PVA) in water at a concentration of 8-10% (w/v) by heating the mixture to 85-95 °C with constant stirring until a clear solution is obtained.

-

Cooling and Catalyst Addition: Cool the PVA solution to 10-15 °C in a reaction vessel equipped with a stirrer. Add a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to the cooled solution.

-

Butyraldehyde Addition: Slowly add butyraldehyde to the reaction mixture with vigorous stirring. The molar ratio of butyraldehyde to vinyl alcohol units in PVA is typically controlled to achieve the desired degree of acetalization.

-

Acetalization Reaction: Maintain the reaction temperature between 10-20 °C for 1-2 hours. As the reaction progresses, PVB precipitates out of the aqueous solution.

-

Heating and Ripening: After the initial reaction period, gradually heat the mixture to 60-70 °C and hold for 2-3 hours to complete the acetalization and allow the PVB particles to ripen.

-

Neutralization and Washing: Cool the reaction mixture and neutralize the acid catalyst with a base, such as sodium hydroxide (B78521) or sodium carbonate, to a pH of 6-7. Wash the precipitated PVB resin thoroughly with deionized water to remove any unreacted reagents and salts.

-

Drying: Filter the PVB resin and dry it in an oven at 60-80 °C to a constant weight.

Reaction Mechanism of PVB Synthesis

The formation of PVB proceeds through a series of acid-catalyzed nucleophilic additions and eliminations. The mechanism involves the protonation of the carbonyl group of butyraldehyde, followed by nucleophilic attack from the hydroxyl groups of PVA to form a hemiacetal intermediate, which then cyclizes to the stable butyral ring structure.

Quantitative Properties of Poly(vinyl butyral)

The properties of PVB can be tailored by controlling the molecular weight of the initial PVA and the degree of acetalization.

| Property | Typical Value Range |

| Molecular Weight (Mw) | 50,000 - 250,000 g/mol |

| Degree of Acetalization | 60 - 90% |

| Glass Transition Temp. (Tg) | 60 - 85 °C |

| Tensile Strength | 20 - 50 MPa |

| Elongation at Break | 200 - 400% |

| Refractive Index | 1.48 - 1.49 |

Ring-Opening Polymerization of β-Butyrolactone: A Route to Biodegradable Polyesters

β-Butyrolactone, a cyclic ester derivative of this compound, is a key monomer for the synthesis of poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester (B1180765) with applications in packaging, medical devices, and drug delivery systems. The ring-opening polymerization (ROP) of β-butyrolactone offers a synthetic route to PHB with controlled molecular weights and properties.[1]

Synthesis of Poly(3-hydroxybutyrate) via ROP

The ROP of β-butyrolactone is typically catalyzed by a variety of metal-based or organic catalysts. The choice of catalyst is crucial for controlling the stereochemistry of the resulting polymer, which in turn affects its physical and mechanical properties.

Experimental Protocol: Ring-Opening Polymerization of rac-β-Butyrolactone

-

Catalyst Preparation: In a glovebox, prepare a stock solution of the desired catalyst (e.g., a yttrium-based salan complex) in a dry, inert solvent such as toluene.[1]

-

Monomer Purification: Purify racemic β-butyrolactone by distillation over a drying agent (e.g., CaH₂) under reduced pressure to remove impurities and water.

-

Polymerization Setup: In a glovebox, add the purified β-butyrolactone and the catalyst solution to a dry reaction vessel equipped with a magnetic stirrer. The monomer-to-catalyst ratio is adjusted to control the target molecular weight.

-

Polymerization Reaction: Seal the reaction vessel and stir the mixture at a controlled temperature (e.g., 25-80 °C) for a specified duration (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy.

-

Termination and Precipitation: Quench the polymerization by adding a small amount of an acidic solution (e.g., HCl in methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol (B129727) or hexane.

-

Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Mechanism of Ring-Opening Polymerization

The ROP of β-butyrolactone initiated by metal-based catalysts typically proceeds via a coordination-insertion mechanism. The monomer coordinates to the metal center, followed by nucleophilic attack of an initiating or propagating species on the carbonyl carbon, leading to the opening of the lactone ring and the extension of the polymer chain.

Quantitative Properties of Synthetic Poly(3-hydroxybutyrate)

The properties of PHB can be significantly influenced by the catalyst system and polymerization conditions, which affect its molecular weight, polydispersity, and stereoregularity.

| Property | Value Range | Reference |

| Number-Average Molecular Weight (Mn) | 10,000 - 150,000 g/mol | [2] |

| Polydispersity Index (PDI) | 1.05 - 1.5 | [2] |

| Glass Transition Temperature (Tg) | -5 to 10 °C | [3] |

| Melting Temperature (Tm) | 140 - 180 °C | [1] |

| Tensile Strength | 20 - 40 MPa | [3] |

| Elongation at Break | 5 - 500% | [1][3] |

Butenolides and Butenyl Ethers in Copolymer Synthesis

Beyond the well-established polymers, derivatives of this compound are finding applications in the synthesis of specialty copolymers with unique functionalities.

Butenolides in Bio-based Coatings

Butenolides, which can be derived from biomass, are being explored as sustainable monomers for the synthesis of waterborne coatings.[4] These monomers can be copolymerized with other vinyl monomers to produce hybrid polyurethane/poly-butenolide dispersions. These materials can form hard and clear coatings with tunable properties, offering a green alternative to traditional petrochemical-based acrylates.[4][5]

Cationic Polymerization of Butenyl Ethers

Butenyl ethers, which can be synthesized from this compound, are susceptible to cationic polymerization. This method allows for the formation of poly(vinyl ether)s with pendant butenyl groups. These polymers can be further modified through the reactive double bond in the side chain, enabling the synthesis of graft copolymers and other complex architectures. The cationic polymerization of these monomers can be controlled to produce polymers with defined molecular weights and narrow distributions.[6][7][8]

Direct Copolymerization of this compound Derivatives

While the direct homopolymerization of simple butenols is not common, certain substituted butenols have been successfully copolymerized. A notable example is the free-radical copolymerization of 3-methyl-3-buten-1-ol (B123568) with ethylene (B1197577) at high pressures. This process yields hydroxyl-containing ethylene copolymers. The incorporation of the hydroxyl groups from the this compound derivative enhances the polymer's properties, such as adhesion and printability, making them suitable for various packaging and coating applications.

Experimental Workflow: Copolymerization of Ethylene and 3-Methyl-3-Buten-1-ol

Conclusion

This compound and its derivatives represent a versatile class of monomers and precursors for the synthesis of a wide range of polymers. From the high-performance PVB used in safety glass to the biodegradable and biocompatible PHB with significant potential in the medical field, the applications are both commercially established and at the forefront of materials science research. The ability to introduce hydroxyl functionality and other reactive groups through the use of this compound-derived monomers opens up avenues for the creation of novel copolymers with tailored properties for advanced applications in coatings, adhesives, and drug delivery. Further exploration into the direct polymerization of this compound isomers and the development of more efficient catalytic systems for the polymerization of its derivatives will undoubtedly continue to expand the scope of these valuable building blocks in polymer synthesis.

References

- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 3. CN102320927A - Synthesis method of 3-butyne-1-ol - Google Patents [patents.google.com]

- 4. 3-Buten-1-ol (CAS 627-27-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. A [research.cm.utexas.edu]

- 6. researchgate.net [researchgate.net]

- 7. 3-Buten-1-ol [webbook.nist.gov]

- 8. 2-Buten-1-ol | C4H8O | CID 20024 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Butenolides as Chiral Precursors in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active butenolides, and their saturated counterparts, γ-butyrolactones, are privileged structural motifs found in a vast array of natural products and pharmaceuticals exhibiting a wide spectrum of biological activities.[1][2][3][4][5] Their inherent chirality and versatile functionality make them highly valuable chiral building blocks in the synthesis of complex molecules.[2][3][4][5] The development of catalytic asymmetric methods to access these scaffolds with high stereocontrol is a significant focus in modern organic synthesis.[2][4][5] This document provides an overview of key asymmetric transformations using butenolides and their precursors, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

Key Asymmetric Transformations

The construction of chiral butenolides can be efficiently achieved through several catalytic asymmetric reactions, including vinylogous aldol (B89426) reactions, Michael additions, and asymmetric hydrogenations. These methods utilize chiral catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome of the reaction.

Asymmetric Vinylogous Aldol Reaction (VVAR)

The asymmetric vinylogous aldol reaction is a powerful tool for carbon-carbon bond formation, providing access to δ-hydroxy-γ-butenolides with the creation of up to two new stereocenters.[2] A common strategy involves the reaction of silyloxyfurans with aldehydes in the presence of a chiral catalyst.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to butenolides or the addition of butenolide enolates to Michael acceptors is a widely used method for introducing chirality at the γ- or δ-position.[2] Chiral scandium(III)-N,N'-dioxide complexes have proven to be highly effective catalysts for the vinylogous Mukaiyama-Michael reaction of 2-silyloxyfurans with chalcone (B49325) derivatives.[6]

Asymmetric Hydrogenation

The enantioselective hydrogenation of the endocyclic double bond of a butenolide is a direct and atom-economical approach to chiral γ-butyrolactones.[1][7][8] Rhodium complexes with chiral phosphine (B1218219) ligands, such as ZhaoPhos, have demonstrated high efficiency and enantioselectivity in this transformation.[1][7][8]

Data Presentation

The following tables summarize the quantitative data for the key asymmetric transformations discussed.

Table 1: Organocatalytic Asymmetric Direct Vinylogous Aldol Reaction of Furan-2(5H)-one with Aldehydes

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | 4-Bromobenzaldehyde | 10 | 24 | 95 | >95:5 | 96 |

| 2 | 4-(Trifluoromethyl)benzaldehyde | 10 | 24 | 92 | >95:5 | 95 |

| 3 | 2-Naphthaldehyde | 10 | 48 | 88 | 94:6 | 94 |

| 4 | Cinnamaldehyde | 10 | 72 | 75 | 90:10 | 90 |

Data extracted from a study on squaramide-sulfonamide organocatalysts.[9]

Table 2: Chiral N,N'-Dioxide-Scandium(III) Catalyzed Asymmetric Vinylogous Mukaiyama-Michael Addition

| Entry | Chalcone Derivative | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | Chalcone | 1 | 24 | 98 | >99:1 | 92 |

| 2 | 4'-Methylchalcone | 1 | 24 | 97 | >99:1 | 93 |

| 3 | 4-Chlorochalcone | 1 | 36 | 95 | >99:1 | 94 |

| 4 | 2-Thienyl Chalcone | 1 | 48 | 90 | >99:1 | 91 |

Data from a study on the highly enantioselective synthesis of γ-substituted butenolides.[6]

Table 3: Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides

| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| 1 | 4-Phenylfuran-2(5H)-one | 1 | 50 | 24 | >99 | 97 |

| 2 | 4-(4-Chlorophenyl)furan-2(5H)-one | 1 | 50 | 24 | >99 | 98 |

| 3 | 4-(4-Methoxyphenyl)furan-2(5H)-one | 1 | 50 | 24 | >99 | 97 |

| 4 | 4-(2-Naphthyl)furan-2(5H)-one | 1 | 50 | 24 | >99 | 98 |

Data obtained from a study on facile access to chiral γ-butyrolactones using a Rh/ZhaoPhos catalyst.[1][7][8]

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Asymmetric Direct Vinylogous Aldol Reaction

This protocol is based on the work of Nakashima and coworkers.[9]

Materials:

-

Aldehyde (0.2 mmol)

-

Furan-2(5H)-one (70 μL, 1.0 mmol)

-

Squaramide-sulfonamide organocatalyst (0.02 mmol, 10 mol%)

-

Dry diethyl ether (Et₂O, 1.0 mL)

-

Silica (B1680970) gel for chromatography

-

Chloroform (CHCl₃) and Ethyl acetate (B1210297) (EtOAc) for chromatography

Procedure:

-

To a solution of the aldehyde (0.2 mmol) and the organocatalyst (0.02 mmol) in dry Et₂O (1.0 mL) at 25 °C, add furan-2(5H)-one (70 μL, 1.0 mmol).

-

Stir the reaction mixture at 25 °C for the time indicated in Table 1.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, directly purify the reaction mixture by silica gel column chromatography using a gradient of CHCl₃ and EtOAc (from 1:0 to 50:3) to afford the desired γ-hydroxy butenolide.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

-

Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Vinylogous Mukaiyama-Michael Addition

This procedure is adapted from the work of Feng and coworkers on chiral N,N'-dioxide-scandium(III) catalysis.[10]

Materials:

-

Chalcone derivative (0.1 mmol)

-

2-(Trimethylsilyloxy)furan (0.2 mmol)

-

Chiral N,N'-dioxide ligand (0.0011 mmol)

-

Sc(OTf)₃ (0.001 mmol)

-

4 Å Molecular sieves (20 mg)

-

Toluene (B28343) (1.0 mL)

-

Silica gel for chromatography

Procedure:

-

To a flame-dried Schlenk tube, add the chiral N,N'-dioxide ligand (0.0011 mmol), Sc(OTf)₃ (0.001 mmol), and 4 Å molecular sieves (20 mg).

-

Add toluene (0.5 mL) and stir the mixture at 60 °C for 1 hour.

-

Cool the mixture to the reaction temperature (typically room temperature).

-

Add a solution of the chalcone derivative (0.1 mmol) in toluene (0.5 mL).

-

Add 2-(trimethylsilyloxy)furan (0.2 mmol) dropwise.

-

Stir the reaction for the time specified in Table 2.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with CH₂Cl₂ (3 x 10 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel flash chromatography to yield the product.

-

Determine the diastereomeric and enantiomeric excess by chiral HPLC analysis.

Protocol 3: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides

This protocol is based on the highly efficient hydrogenation method developed by Zhang and coworkers.[11]

Materials:

-

γ-Butenolide substrate (0.1 mmol)

-

[Rh(COD)₂]BF₄ (1.0 mol%)

-

(S)-ZhaoPhos (1.1 mol%)

-

Tetrahydrofuran (THF), anhydrous (1.0 mL)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, add the γ-butenolide substrate (0.1 mmol), [Rh(COD)₂]BF₄ (1.0 mol%), and (S)-ZhaoPhos (1.1 mol%) to a vial.

-

Add anhydrous THF (1.0 mL) to the vial.

-

Place the vial in a stainless-steel autoclave.

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to 50 atm with H₂.

-

Stir the reaction at room temperature for 24 hours.

-

Carefully release the pressure and purge the autoclave with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel chromatography.

-

Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Caption: Workflow for the Organocatalytic Asymmetric Vinylogous Aldol Reaction.

Caption: Proposed Catalytic Cycle for the Asymmetric Mukaiyama-Michael Addition.

Caption: Experimental Workflow for Rh-Catalyzed Asymmetric Hydrogenation.

References

- 1. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]